1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Description
Overview of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione in Contemporary Chemical Research
1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione belongs to the benzofuropyrimidine family, characterized by a fused benzofuran and pyrimidine-dione ring system. Its structure, confirmed via spectroscopic and computational methods, features benzyl groups at the N1 and N3 positions, which enhance lipophilicity and potential membrane permeability. The compound’s molecular weight of 382.4 g/mol and partition coefficient (logP) of 3.2 suggest moderate bioavailability, a critical factor in its pharmacokinetic profiling.
Recent research has leveraged this scaffold to target enzymes implicated in oncology and infectious diseases. For instance, derivatives of benzofuro[3,2-d]pyrimidine have demonstrated inhibitory activity against platelet-derived growth factor receptor-α (PDGFR-α), a kinase overexpressed in pancreatic cancer. Similarly, structural analogs bearing thiopyrimidine or aminopyrimidine substitutions exhibit broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria such as Bacillus subtilis. These findings underscore the scaffold’s adaptability in addressing diverse biological targets.
Historical Context and Evolution of Benzofuro[3,2-d]pyrimidine Scaffold in Medicinal Chemistry
The benzofuropyrimidine scaffold originated from early efforts to hybridize benzofuran and pyrimidine motifs, both of which are prevalent in bioactive natural products. Initial syntheses involved condensation reactions between benzofuran chalcones and urea or thiourea derivatives, yielding pyrimidine rings fused to the benzofuran system. Over time, substitutions at the N1 and N3 positions were explored to modulate electronic and steric properties. The introduction of benzyl groups, as seen in 1,3-dibenzyl derivatives, marked a strategic shift toward enhancing target selectivity and metabolic stability.
A pivotal advancement came with the development of amuvatinib, a benzofuro[3,2-d]pyrimidine derivative that inhibits multiple kinases, including PDGFR-α and c-Kit. This breakthrough validated the scaffold’s utility in oncology and spurred interest in structurally related compounds. Comparative studies between amuvatinib and 1,3-dibenzyl analogs suggest that the latter’s benzyl substituents may improve binding affinity by occupying hydrophobic pockets in kinase domains. Such modifications reflect the scaffold’s evolutionary trajectory from simple heterocycles to sophisticated therapeutic candidates.
Rationale for Academic Investigation: Relevance and Research Gaps
Despite progress in benzofuropyrimidine chemistry, key questions remain unanswered regarding 1,3-dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione. First, its precise mechanism of action against kinases like PDGFR-α is poorly characterized compared to analogs such as amuvatinib. Second, while antimicrobial studies of related compounds highlight activity against Bacillus subtilis, the impact of dibenzyl substitutions on spectrum and potency remains underexplored. Third, computational models predicting the compound’s absorption and distribution properties are lacking, hindering its advancement to preclinical testing.
Addressing these gaps could unlock new applications in precision medicine. For example, molecular docking simulations could clarify interactions between the dibenzyl groups and ATP-binding sites in kinases. Similarly, synthesizing analogs with varied benzyl substituents may reveal structure-activity relationships critical for optimizing antimicrobial efficacy. By resolving these unknowns, researchers can position 1,3-dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione as a multifunctional scaffold in next-generation drug discovery.
Properties
IUPAC Name |
1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMCBRECMDJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione, typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at temperatures ranging from 40 to 50 °C . This reaction produces carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where benzofuro[3,2-d]pyrimidine derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
The benzofuropyrimidine core distinguishes 1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione from related compounds with alternative fused-ring systems:
- Thieno[3,2-d]pyrimidine-2,4-diones: Replace the oxygen atom in the fused furan ring with sulfur, as seen in 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione (CAS: 930982-69-7).
- Furo[3,2-d]pyrimidine-2,4-diones : Feature a simpler furan ring instead of benzofuran, as exemplified by 1,3-diethyl-6-methylfuran[3,2-d]pyrimidine-2,4-diones. These compounds are synthesized via thermally driven cyclization, yielding 72–80% under basic conditions .
- Pyrrolo[3,2-d]pyrimidine-2,4-diones: Incorporate a nitrogen-containing pyrrole ring, such as 7-substituted derivatives acting as TRPA1 antagonists (IC₅₀ values in the nanomolar range) for pain and inflammation management .
Comparative Data Table
Key Research Findings and Implications
Synthetic Accessibility: Furopyrimidines are synthesized efficiently via thermal cyclization (72–80% yields), whereas benzofuropyrimidines may require multistep sequences involving iminophosphoranes and aza-Wittig reactions .
Material Applications : Benzofuropyrimidine derivatives with electron-deficient groups (e.g., dicarbonitriles) are prioritized in optoelectronics, contrasting with medicinal analogs .
Biological Activity
1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, pharmacodynamics, and the implications for drug development.
The primary target of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione is Poly ADP ribose polymerase-1 (PARP-1) . This enzyme plays a crucial role in the DNA repair process. By inhibiting PARP-1 activity, the compound disrupts the repair of DNA single-strand breaks and exacerbates DNA double-strand breaks, leading to increased apoptosis in cancer cells.
Key Findings:
- IC50 Values : The compound exhibits an IC50 of 22 nM against exogenous PARP-1 and 498 μM against SK-OV-3 ovarian cancer cells.
- Biochemical Pathways : Inhibition of PARP-1 affects critical pathways involved in DNA damage response and repair mechanisms.
Pharmacokinetics
The pharmacokinetic profile of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione indicates favorable absorption and distribution characteristics. Its efficacy is influenced by various factors including solubility and metabolic stability.
Anticancer Properties
Research has highlighted the anticancer potential of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione through various studies:
These studies indicate that derivatives of this compound can exhibit potent anticancer activity across multiple cell lines.
Additional Biological Activities
Beyond its anticancer effects, derivatives of benzofuro[3,2-d]pyrimidine compounds have demonstrated a range of biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria at concentrations as low as 200 μg/mL .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties which may further support its use in therapeutic applications.
Case Studies
Several case studies have demonstrated the efficacy of related compounds in clinical settings:
- Study on Anticancer Efficacy : A derivative demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and HCT-116 with a notable increase in apoptosis markers.
- Antimicrobial Efficacy Evaluation : Another study focused on the antibacterial properties against E. coli and S. aureus, showing no growth at concentrations above 800 μg/mL.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via aza-Wittig reactions or cyclocondensation of intermediates like 3-aminobenzofuran derivatives. For example, aza-Wittig reactions using triphenylphosphine and carbon disulfide under reflux conditions yield fused benzofuropyrimidine scaffolds. Solvent choice (e.g., ethanol or dichloromethane) and temperature (reflux vs. room temperature) critically affect crystallinity and yield. Recrystallization from ethanol/dichloromethane (1:2 v/v) improves purity .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The compound exhibits coplanarity in its benzofuropyrimidine core (deviation <0.06 Å), with dihedral angles between substituents (e.g., phenyl groups) providing insights into steric interactions. Weak C–H···O interactions stabilize the crystal lattice, observable via refinement models with riding H-atom parameters .
Q. What biological activities are associated with benzofuropyrimidine derivatives, and how are they evaluated?
- Methodological Answer : Derivatives show analgesic , anti-inflammatory , and antimicrobial properties. Bioactivity is assessed via in vitro assays:
- Antimicrobial: Agar diffusion against Gram-positive/negative bacteria.
- Anti-inflammatory: COX-2 inhibition measured by ELISA.
- Analgesic: Tail-flick or acetic acid-induced writhing models in rodents.
Substitutions (e.g., imidazolone rings) enhance activity by modulating electronic and steric profiles .
Advanced Research Questions
Q. How can reaction mechanisms for benzofuropyrimidine synthesis be elucidated to optimize regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations map transition states and intermediates. For aza-Wittig reactions, nucleophilic attack by amines on isocyanates determines regioselectivity. Kinetic studies (e.g., varying substituents on benzyl groups) reveal steric hindrance effects. LC-MS monitors intermediate formation in real time .
Q. What strategies resolve contradictions in reported bioactivity data for benzofuropyrimidine analogs?
- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain differences) or purity issues. Mitigation steps:
- HPLC-PDA (Photo-Diode Array) ensures >98% purity.
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-analysis of SAR studies identifies trends (e.g., electron-withdrawing groups enhance antimicrobial potency) .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Methodological Answer : Flow chemistry improves scalability by controlling residence time and temperature. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) preserve enantiopurity. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress .
Q. What advanced analytical techniques characterize degradation products under physiological conditions?
- Methodological Answer : LC-QTOF-MS identifies hydrolytic or oxidative degradation products. Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C mimic physiological conditions. Stability studies under UV light assess photodegradation pathways .
Q. How do structural modifications influence the compound’s adsorption on indoor surfaces or environmental interfaces?
- Methodological Answer : Microspectroscopic imaging (e.g., ToF-SIMS) quantifies adsorption on silica or cellulose surfaces. Environmental chamber studies (25°C, 50% RH) replicate indoor conditions. Substituents like benzyl groups increase hydrophobicity, enhancing adsorption on non-polar surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
